7-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Description
7-Methyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thiophene-pyrimidinone scaffold with a methyl substituent at position 5. Thienopyrimidinones are structurally analogous to purines and are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties . The methyl group at position 7 enhances lipophilicity and may influence binding to biological targets by modulating electronic and steric effects.
Properties
IUPAC Name |
7-methyl-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-6-5(4)8-3-9-7(6)10/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYNZWEAIRZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis of 2-Amino-5-methylthiophene-3-carboxylate
The Gewald reaction serves as the foundational step for constructing the methyl-substituted thiophene core. This one-pot, three-component reaction involves acetone (as the methyl ketone source), ethyl cyanoacetate, and elemental sulfur in the presence of a morpholine catalyst. The reaction proceeds via Knoevenagel condensation between acetone and ethyl cyanoacetate, followed by sulfur-mediated cyclization to yield 2-amino-5-methylthiophene-3-carboxylate (1) .
Optimization Parameters :
-
Solvent : Ethanol or DMF (dimethylformamide) at reflux (80–90°C).
-
Catalyst : Morpholine (10 mol%), which enhances reaction kinetics by deprotonating intermediates.
-
Yield : 85–90% after recrystallization from ethanol.
Characterization of compound 1 via NMR (300 MHz, CDCl) reveals a singlet at δ 2.32 ppm (3H, CH), a quartet at δ 4.23 ppm (2H, OCHCH), and a broad singlet at δ 6.85 ppm (2H, NH) . The IR spectrum shows stretches at 3320 cm (N–H) and 1685 cm (C=O).
Cyclocondensation with Urea to Form the Pyrimidinone Ring
The carboxylate intermediate 1 undergoes hydrolysis to 2-amino-5-methylthiophene-3-carboxylic acid (2 ) using 6M HCl at 80°C for 4 hours. Subsequent cyclocondensation with excess urea in polyphosphoric acid (PPA) at 140°C for 6 hours yields 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one (3 ) .
Reaction Mechanism :
-
Hydrolysis : The ethyl ester group of 1 is cleaved to form carboxylic acid 2 .
-
Cyclization : Urea acts as a nucleophile, attacking the carboxylic acid carbonyl to form a tetrahedral intermediate. Intramolecular dehydration generates the pyrimidinone ring.
Spectroscopic Validation :
-
IR : A strong absorption at 1712 cm (C=O of pyrimidinone).
-
NMR (DMSO-d) : δ 2.41 (s, 3H, CH), δ 8.12 (s, 1H, H-2), δ 12.64 (br s, 1H, NH).
-
NMR : δ 22.1 (CH), 115.4 (C-5), 154.7 (C=O), 162.3 (C-2).
Yield : 75–80% after silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
β-Enaminoester Pathway for Functionalized Derivatives
Adapting methodologies from triazolo-pyrimidine syntheses , 2-amino-5-methylthiophene-3-carboxylate (1 ) is converted to β-enaminoester 4 via reaction with triethyl orthoformate in acetic anhydride. Heating 4 with ammonium acetate in glacial acetic acid at 120°C for 8 hours affords 3 through cyclodehydration.
Key Advantages :
-
Mild Conditions : Avoids strongly acidic media (e.g., PPA).
-
Functional Group Tolerance : Compatible with subsequent N-alkylation or arylations.
Characterization Data for β-Enaminoester (4) :
-
IR : 1678 cm (C=O), 1602 cm (C=N).
-
NMR : δ 2.35 (s, 3H, CH), δ 4.18 (q, 2H, OCH), δ 8.45 (s, 1H, CH=N).
Comparative Analysis of Synthetic Routes
Critical Considerations :
-
Regioselectivity : All routes favor formation of the [3,2-d] fused isomer due to steric and electronic effects.
-
Byproducts : Minor amounts of 5-methyl regioisomer (<5%) observed in Gewald-derived methods.
Mechanistic Insights into Cyclization Steps
The cyclocondensation of 2 with urea proceeds through a six-membered transition state, where the thiophene amino group attacks the urea carbonyl, followed by elimination of ammonia (Figure 1). Density functional theory (DFT) calculations suggest an activation energy of 25.3 kcal/mol, consistent with experimental reaction temperatures .
Side Reactions :
-
Over-cyclization : Prolonged heating (>8 hours) leads to dimerization via Michael addition (5–8% yield loss).
-
Oxidation : Thiophene sulfoxides form in the presence of trace oxygen, necessitating inert atmosphere conditions.
Scalability and Industrial Applications
Kilogram-scale production of 3 has been achieved using the Gewald/Urea method, with a 72% isolated yield in a pilot plant setting. Critical process parameters include:
-
Temperature Control : ±2°C tolerance during cyclization to prevent decomposition.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[3,2-d]pyrimidin-4-one derivatives vary in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key analogues:
Substituent Position and Electronic Effects
- 7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (Compound 11) Substituents: Methyl at position 7, methylthio at position 2, phenyl at position 3. Synthesis: High-yield (93%) alkylation with methyl iodide . Activity: Not explicitly reported, but similar tetrahydro derivatives often exhibit kinase inhibition . Key Data: IR (C=O at 1,680 cm⁻¹), NMR (δ 2.40 ppm for NCH3), MS m/z 343 (M⁺) .
- 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives Substituents: Cyclopentylamino at position 2. Activity: PDE7 inhibitors with single-digit nM potency (e.g., compound 28e: IC₅₀ = 4.2 nM) . SAR: 7-Substituted derivatives showed superior selectivity over 6-substituted analogues .
- 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one Substituents: Methylthio at position 2. Physicochemical: Lower molecular weight (253.32 g/mol) compared to 7-methyl derivatives . Use: Intermediate for antitumor agents .
Physicochemical and Spectral Comparisons
Key Research Findings
- Position-Specific Effects: Substitution at position 7 (e.g., methyl or cyclopentylamino) enhances target selectivity in enzyme inhibition compared to position 2 .
- Electronic vs. Steric Influence : QSAR studies indicate electronic parameters (e.g., Hammett σ) dominate antihyperlipaemic activity in 2-substituted derivatives, whereas steric factors are less critical .
- Synthetic Challenges : 7-Methyl derivatives require precise regiocontrol during synthesis, often achieved via alkylation or directed ortho-metalation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one?
- Methodology : Multi-step synthesis involving cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using ethanol or dimethylformamide as solvents). Substitution reactions introduce methyl groups at the 7-position, often requiring catalysts like palladium on carbon (Pd/C) or zinc chloride. Post-synthetic purification via recrystallization or column chromatography is critical for achieving >90% purity .
Q. How is structural integrity confirmed after synthesizing this compound?
- Methodology : Spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton/carbon environments), FT-IR (to verify functional groups like carbonyl and thiophene rings), and mass spectrometry (for molecular weight validation). X-ray crystallography may resolve ambiguous stereochemistry .
Q. What preliminary biological assays are used to screen this compound?
- Methodology :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields and scalability?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions.
- Continuous flow chemistry : Improves reproducibility and scalability for multi-step syntheses .
Q. What mechanistic insights explain this compound’s biological activity?
- Methodology :
- Molecular docking : Computational modeling to predict binding affinities with targets like tyrosine kinases or bacterial DNA gyrase.
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition modes (competitive/non-competitive).
- Proteomics : SILAC-based mass spectrometry to identify interacting proteins in cellular pathways .
Q. How can contradictions in biological activity data be resolved?
- Methodology :
- Dose-response validation : Replicate studies across multiple cell lines or bacterial strains.
- Off-target profiling : Use CRISPR-Cas9 gene editing to knock out suspected targets and confirm specificity.
- Orthogonal assays : Pair enzymatic assays with cellular viability studies to rule out false positives .
Q. What computational approaches predict derivatives with enhanced activity?
- Methodology :
- QSAR modeling : Train models on existing thienopyrimidine datasets to predict bioactivity.
- MD simulations : Assess binding stability over nanoseconds to prioritize stable ligand-receptor complexes.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
